Cas no 1454653-52-1 (4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride)

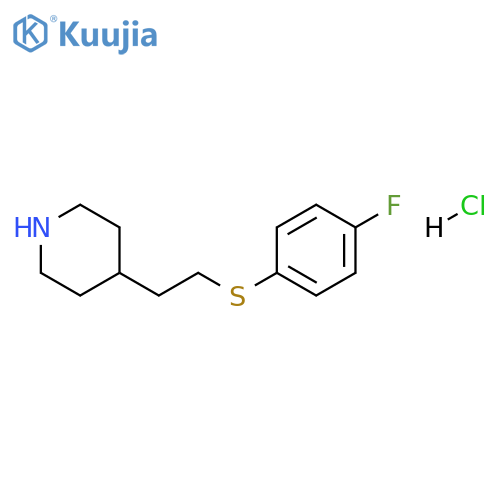

1454653-52-1 structure

商品名:4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride

CAS番号:1454653-52-1

MF:C13H19ClFNS

メガワット:275.813064813614

MDL:MFCD26793289

CID:5160742

PubChem ID:18461129

4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-[2-(4-fluorophenyl)sulfanylethyl]piperidine:hydrochloride

- 4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride

-

- MDL: MFCD26793289

- インチ: 1S/C13H18FNS.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H

- InChIKey: OESTZAUVOVULOK-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CCSC2=CC=C(F)C=C2)CC1.[H]Cl

4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-241586-1.0g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-241586-0.5g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 0.5g |

$671.0 | 2024-06-19 | |

| Enamine | EN300-241586-10g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 10g |

$3007.0 | 2023-09-15 | ||

| Enamine | EN300-241586-5.0g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Enamine | EN300-241586-0.1g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 0.1g |

$615.0 | 2024-06-19 | |

| Enamine | EN300-241586-5g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 5g |

$2028.0 | 2023-09-15 | ||

| Enamine | EN300-241586-0.25g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 0.25g |

$642.0 | 2024-06-19 | |

| Enamine | EN300-241586-2.5g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 2.5g |

$1370.0 | 2024-06-19 | |

| Enamine | EN300-241586-10.0g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-241586-0.05g |

4-{2-[(4-fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride |

1454653-52-1 | 95% | 0.05g |

$587.0 | 2024-06-19 |

4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

1454653-52-1 (4-{2-(4-fluorophenyl)sulfanylethyl}piperidine hydrochloride) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量